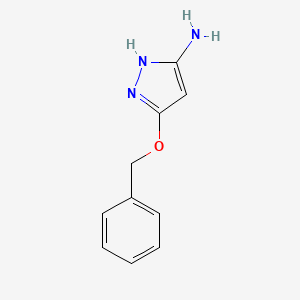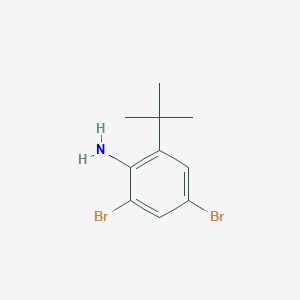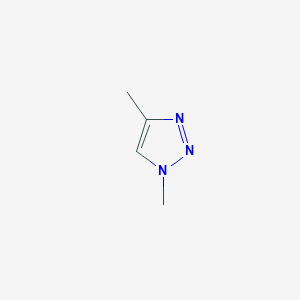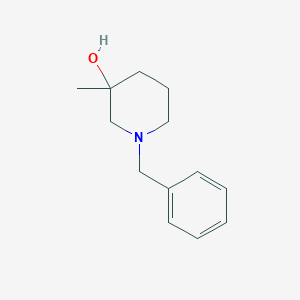
2,2,2-Trifluoroethyl dimethylcarbamate
Overview
Description
2,2,2-Trifluoroethyl dimethylcarbamate is a compound that has been studied in the context of chromatographic enantioseparation. This process is significant in the pharmaceutical industry for the separation of chiral compounds, which can have different biological activities depending on their enantiomeric form. The compound has been mentioned in the context of rapid syntheses of difluorinated polyols, which are important intermediates in organic synthesis and pharmaceuticals .
Synthesis Analysis
The synthesis of related trifluoroethyl carbamate compounds involves a dehydrofluorination-metallation step followed by a BF3·OEt2 mediated addition to aldehydes. This method has been used to produce a range of allylic alcohols. Subsequent aldol reactions with a second aldehyde and reduction allow for the production of difluorinated polyols, which can then be deprotected . This synthesis route is notable for its rapid and efficient production of complex molecules that are valuable in various chemical industries.
Molecular Structure Analysis
While the specific molecular structure analysis of 2,2,2-trifluoroethyl dimethylcarbamate is not detailed in the provided papers, the related cellulose phenylcarbamate derivatives have been used as chiral stationary phases in high-performance liquid chromatography (HPLC). These derivatives exhibit chiral discrimination, which is a direct consequence of their molecular structure, allowing for the separation of enantiomers in certain compounds .
Chemical Reactions Analysis
The chemical behavior of carbamate derivatives in reactions is crucial for their application in enantioseparation. The cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC), a related compound, has shown high chiral recognition ability when used in conjunction with monolithic silica support in HPLC. This has enabled the baseline enantioseparation of chiral compounds in remarkably short times, demonstrating the efficiency of these materials in chemical separations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2-trifluoroethyl dimethylcarbamate derivatives are essential for their function in chromatographic applications. The fast enantioseparation using cellulose tris(3,5-dimethylphenylcarbamate) coated on monolithic silica support indicates that these compounds have favorable dynamic properties for use in HPLC. The ability to achieve baseline separation in 30 seconds suggests that these materials have excellent mass transfer properties and interact effectively with the compounds being separated .
Scientific Research Applications
Anticholinesterase Properties : Dimethylcarbamate esters of certain quinolinols, structurally related to 2,2,2-Trifluoroethyl dimethylcarbamate, have been investigated for their anticholinesterase properties. These compounds showed similar activity to neostigmine and pyridostigmine, indicating their potential use in medical applications involving cholinesterase inhibition (Kitz, Ginsburg, & Wilson, 1967).
Catalysis in Carbomethoxylation : Group 3 metal triflates, including Sc(OTf)3 and La(OTf)3, have been used as catalysts for the carbomethoxylation of aliphatic amines with dimethylcarbonate (DMC), a reaction related to the synthesis of carbamate esters. These catalysts showed good yield and excellent selectivity under mild conditions (Distaso & Quaranta, 2004).
Synthesis of Trifluoroethylated Onium Salts : A study on the synthesis of various 2,2,2-trifluoroethyl onium triflates, including the treatment of tertiary amines, pyridines, and sulfides with (2,2,2-trifluoroethyl)phenyliodonium triflate, demonstrated the potential of these compounds in producing trifluoromethylated olefins (Umemoto & Gotoh, 1991).
Carbamyl Derivatives of Acetylcholinesterase : Research into carbamyl derivatives of acetylcholinesterase, which involved reactions with dimethylcarbamyl fluoride and choline, highlighted the slow inhibitory effect of these compounds on the enzyme and their slow recovery upon dilution. This study contributes to the understanding of enzyme-inhibitor interactions (Wilson, Harrison, & Ginsburg, 1961).
Synthesis of Trifluoromethyl Carbinols and Ketones : The use of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane, a synthetic equivalent to trifluoroacetaldehyde, in condensation reactions has been explored. This compound was effective in producing trifluoromethyl carbinols and unsaturated ketones, showing its utility in organic synthesis (Xu & Dolbier, 1998).
High-Performance Liquid Chromatography Applications : The use of cellulose tris(3,5-dimethylphenylcarbamate) in high-performance liquid chromatography (HPLC) for rapid enantioseparation, including applications for 2,2,2-trifluoro-1-(9-anthryl)ethanol, has been demonstrated. This indicates its potential in chiral separation processes (Chankvetadze, Yamamoto, & Okamoto, 2003).
Safety And Hazards
Future Directions
The development of new synthetic methods for the installation of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry . The presence of fluorine in organic molecules often provides advantageous properties to the molecules, as fluorinated functional groups can beneficially modify the electronic properties of the compounds, improve their metabolic stability, and enhance their lipophilicity .
properties
IUPAC Name |
2,2,2-trifluoroethyl N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-9(2)4(10)11-3-5(6,7)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDGUXZHFOUZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572356 | |
| Record name | 2,2,2-Trifluoroethyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl dimethylcarbamate | |
CAS RN |
407-43-2 | |
| Record name | Carbamic acid, N,N-dimethyl-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)





![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)


![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)



